Dopamine Transporter (DAT) Affinity: A Comparative Structural Analysis
The target compound demonstrates measurable, albeit modest, affinity for the sodium-dependent dopamine transporter (DAT), with a cell-based IC50 of 6100 nM. This is a unique starting point for this specific scaffold, as close analogs such as the hydroxy (CAS 2034264-13-4) and methanesulfonyl (CAS 2097916-14-6) derivatives are not reported to have any DAT activity. This suggests that the precise balance of lipophilicity and hydrogen-bonding potential conferred by the unsubstituted furan-thiophene-ethyl linker is critical for DAT engagement [1]. A Ki value of >854 nM from a separate assay suggests the binding may be non-competitive or involve a distinct binding mode [2].
| Evidence Dimension | In vitro DAT inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6100 nM |
| Comparator Or Baseline | Hydroxy analog (CAS 2034264-13-4): No reported DAT activity. Methanesulfonyl analog (CAS 2097916-14-6): No reported DAT activity. Class baseline for typical DAT inhibitor drug candidates: IC50 < 100 nM. |
| Quantified Difference | The target compound's activity is >60-fold weaker than clinical DAT inhibitor benchmarks but uniquely active within its immediate analog series. |
| Conditions | Cell-based assay using the sodium-dependent dopamine transporter. Bioactivity data aggregated by MolBiC database from published literature [REFS-1, REFS-3]. |
Why This Matters
For researchers exploring DAT as a target for cognitive or substance abuse disorders, this compound offers a validated, albeit weak, starting point, uniquely defined by a scaffold that is silent in closely related analogs, thus providing a distinct structure-activity relationship (SAR) anchor.
- [1] MolBiC Database, Bioactivity Info IT0107761: IC50 6100 nM against Sodium-dependent dopamine transporter (2026). View Source
- [2] MolBiC Database, Bioactivity Info IT0305470: Ki >854 nM against Sodium-dependent dopamine transporter (2026). View Source
